3-Indazol-1-yl-propionic acid
Overview
Description
3-Indazol-1-yl-propionic acid is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ringThe molecular formula of this compound is C10H10N2O2, and it has a molecular weight of 190.2 g/mol .
Mechanism of Action
Target of Action
Indazole derivatives, a class to which this compound belongs, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indazole derivatives are known to interact with their targets, leading to various changes at the molecular level . These interactions can modulate the activity of the target proteins, thereby influencing the physiological processes they regulate.
Biochemical Pathways
Indazole derivatives have been reported to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indazole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, presence of other molecules, and cellular environment can affect the compound’s stability, its interaction with its target, and its overall efficacy.
Biochemical Analysis
Biochemical Properties
3-Indazol-1-yl-propionic acid plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as those related to histidine metabolism . The compound’s structure allows it to bind to specific active sites on enzymes, potentially inhibiting or modifying their activity. For instance, it has been noted to interact with enzymes like cyclooxygenase, influencing the synthesis of prostaglandins . These interactions are crucial as they can alter the biochemical pathways and affect the overall metabolic flux within cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the production of cytokines and chemokines, thereby influencing inflammatory responses . Additionally, this compound can alter mitochondrial respiration and superoxide production, impacting cellular energy metabolism and oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, it has been reported to inhibit the oxidation of arachidonic acid, a process catalyzed by 5-lipoxygenase . This inhibition can lead to reduced production of inflammatory mediators, showcasing its potential anti-inflammatory properties. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular function, including alterations in metabolic pathways and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate inflammatory responses without significant adverse effects . At higher doses, it can exhibit toxic effects, including gastrointestinal irritation and renal toxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to histidine metabolism . It interacts with enzymes such as histidine decarboxylase, influencing the production of histamine and other metabolites. Additionally, the compound can affect the levels of various metabolites, thereby altering the metabolic flux within cells. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells can influence its activity and function, as it may accumulate in specific organelles or regions where it exerts its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize in mitochondria, where it influences mitochondrial respiration and energy metabolism . Additionally, it can be targeted to other cellular compartments through post-translational modifications and targeting signals, directing it to specific sites of action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Indazol-1-yl-propionic acid typically involves the reaction of indazole with a suitable propionic acid derivative. One common method is the reaction of indazole with 3-bromopropionic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Indazol-1-yl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated indazole derivatives.
Scientific Research Applications
3-Indazol-1-yl-propionic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications.
Uniqueness
3-Indazol-1-yl-propionic acid is unique due to its specific indazole structure, which imparts distinct chemical and biological properties. Unlike indole derivatives, indazole derivatives have a fused pyrazole ring, which can lead to different reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-indazol-1-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)5-6-12-9-4-2-1-3-8(9)7-11-12/h1-4,7H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLUWAKLSFDQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.